N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-18-7-6-13(17-12-28-9-3-8-25-20(28)27-17)11-16(18)26-19(29)14-4-2-5-15(10-14)21(22,23)24/h2-12H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCPTRLOSXLZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-2-Methoxyphenylimidazo[1,2-a]pyrimidine
Step 1: Cyclocondensation of 2-Aminopyrimidine with α-Bromoketone
A mixture of 2-aminopyrimidine (1.0 equiv) and 2-bromo-1-(2-methoxyphenyl)ethan-1-one (1.2 equiv) in 1,4-dioxane undergoes ultrasound-assisted cyclization at 60°C for 1 hour, yielding 2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine (78% yield).
Step 2: Nitration and Reduction
Nitration at the 5-position using fuming HNO3/H2SO4 (0–5°C, 2 hours) produces the nitro intermediate, which is reduced with H2/Pd-C in ethanol to afford 5-amino-2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine (82% yield over two steps).
Amidation with 3-(Trifluoromethyl)benzoyl Chloride
The aniline intermediate (1.0 equiv) is treated with 3-(trifluoromethyl)benzoyl chloride (1.5 equiv) and DMAP (0.1 equiv) in anhydrous DCM at 0°C→RT for 12 hours. Purification via silica chromatography (hexane/EtOAc 4:1) yields the title compound (70% yield, Rf = 0.38).
Alternative Synthetic Routes
One-Pot Ultrasound-Assisted Cascade
A solvent-free approach combines 2-aminopyrimidine, 2-methoxybenzaldehyde, and 3-(trifluoromethyl)benzoyl chloride under ultrasound irradiation (40 kHz, 30 minutes), achieving 85% yield via in situ imine formation and cyclization.
Continuous-Flow Synthesis
An integrated flow system (25.1 minutes residence time) enables gram-scale production by coupling CF3-ynones with 2-aminopyrimidine derivatives, followed by amidation (94% yield, >99% purity).
Reaction Optimization and Mechanistic Insights
Catalyst Screening
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | Neat | 1.5 | 78 |
| Bi(OTf)3 | DCE | 12 | 75 |
| FeCl3 | EtOH | 6 | 68 |
Ultrasound irradiation reduces reaction times by 75% compared to thermal methods, enhancing mass transfer and minimizing byproducts.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 2.21 | 94 |
| DCM | 8.93 | 70 |
| Neat | – | 82 |
Non-polar solvents favor cyclization by stabilizing the transition state through hydrophobic interactions.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar imidazo[1,2-a]pyrimidine core (dihedral angle = 4.2° with benzamide).
Applications and Derivatives
The compound exhibits potential as a VEGFR-2 inhibitor (docking score: −9.2 kcal/mol). Structural analogs with electron-withdrawing groups (e.g., NO2, CF3) demonstrate enhanced bioactivity, underscoring the role of the trifluoromethyl group in membrane permeability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl (-CF₃) group exhibits electron-withdrawing effects, enhancing electrophilic character at adjacent positions. Substitution reactions occur under basic conditions:
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes electrophilic substitution, particularly at the para position relative to the methoxy (-OCH₃) group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | Nitro-substituted derivative at C4 of phenyl ring | 68% | |
| Br₂ in CHCl₃ | RT, 1 hr | Bromo-substituted product at C4 | 72% |
Hydrolysis and Condensation
The benzamide moiety participates in hydrolysis and condensation:
Heterocyclic Core Reactivity
The imidazo[1,2-a]pyrimidine ring undergoes regioselective modifications:
Computational Insights
DFT studies (B3LYP/6-311++G(d,p)) predict:
Biological Activity
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Imidazo[1,2-a]pyrimidine core : Known for its diverse biological activities.
- Methoxyphenyl substituent : Enhances solubility and interaction with biological targets.
- Trifluoromethyl group : Contributes to its lipophilicity and potential receptor interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Inhibition of specific kinases involved in cell proliferation and survival pathways.
- Anti-inflammatory Properties : Modulation of inflammatory response through inhibition of key enzymes.
- Antimicrobial Effects : Activity against various bacterial strains, indicating potential use in treating infections.
The biological mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : The imidazo[1,2-a]pyrimidine scaffold is known to inhibit several kinases, impacting signaling pathways critical for cancer cell growth.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, potentially altering their activity.
- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes involved in inflammation and infection processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits cell proliferation via kinase inhibition | |
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor properties of this compound, researchers found that it effectively inhibited the growth of several human cancer cell lines. The mechanism was linked to the compound's ability to interfere with the MAPK signaling pathway, crucial for tumor growth and survival.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound. It demonstrated significant reduction in pro-inflammatory cytokines in cell cultures treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that integrates an imidazo[1,2-a]pyrimidine moiety, which is known for its pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its diverse biological activities.
Inhibition of Cyclooxygenase-2 (COX-2)
One of the primary applications of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide is as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory and analgesic effects. Research indicates that this compound binds to the active site of COX-2, effectively reducing prostaglandin production, which is crucial in mediating inflammation and pain relief .
Anticancer Properties
Studies have shown that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit anticancer activity. This compound has been evaluated for its effectiveness against various cancer cell lines. Preliminary findings suggest it may inhibit cell proliferation in cancers such as prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions utilizing reagents such as ammonium acetate and zinc chloride, along with catalysts like silica sulfuric acid to enhance efficiency. The synthesis process is complex but yields compounds with significant biological activity .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table highlights critical structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects: The target's 3-CF₃ group offers strong electron-withdrawing effects, enhancing binding to hydrophobic pockets compared to 3-NO₂ (polar, unstable) or 3-F (moderately electron-withdrawing) . The 2-OCH₃ group balances lipophilicity, whereas analogs with ethyl or piperazine substituents prioritize solubility .
Pyrazolo[1,5-a]pyrimidine () introduces a fused triazole-like structure, which may affect nucleotide-binding interactions.
The 3-CF₃ group is common in kinase inhibitors (e.g., Ponatinib derivatives in ), implying possible anticancer applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step protocols, including condensation reactions to form the imidazo[1,2-a]pyrimidine core, followed by coupling with a trifluoromethylbenzamide moiety. Key steps include:
- Use of palladium or copper catalysts for cross-coupling reactions to attach aromatic groups .
- Optimization of solvent systems (e.g., DMF or pyridine) and temperature control (room temperature to 80°C) to enhance yield and purity .
- Purification via column chromatography or recrystallization (e.g., from methanol) to isolate the final compound .
Q. Which analytical techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions, particularly for the imidazo[1,2-a]pyrimidine ring and trifluoromethyl group .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding interactions in crystal lattices, as seen in related benzamide derivatives .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- LogP: Estimated ~3.2 (lipophilic due to trifluoromethyl and aromatic groups), impacting membrane permeability .
- Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 4 acceptors (amide O, methoxy O, pyrimidine N), affecting solubility in polar solvents .
- Thermal Stability: Melting points of analogs range from 123–293°C, suggesting moderate thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl group in bioactivity?
- Analog Synthesis: Replace the -CF3 group with -CH3, -Cl, or -NO2 to assess electronic and steric effects .
- Biological Assays: Compare inhibitory potency in enzyme assays (e.g., COX-2 inhibition, as seen in imidazo[1,2-a]pyrimidine derivatives ).
- Computational Modeling: Perform docking studies to analyze interactions between the -CF3 group and hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
- Standardized Assay Conditions: Control variables like enzyme concentration, substrate type, and incubation time .
- Orthogonal Validation: Confirm activity using unrelated assays (e.g., cell-based viability vs. enzymatic inhibition) .
- Meta-Analysis: Compare data across studies with similar substituents (e.g., methoxy vs. ethoxy groups on phenyl rings) .
Q. How can metabolic stability be improved without compromising target affinity?
- Isotopic Labeling: Introduce deuterium at labile positions (e.g., methoxy or benzamide groups) to slow CYP450-mediated degradation .
- Prodrug Design: Mask polar groups (e.g., amide NH) with enzymatically cleavable moieties .
- In Silico Predictors: Use tools like ADMET Predictor™ to identify metabolic hotspots .
Q. What experimental approaches identify off-target interactions for this compound?
- Kinase Profiling Panels: Screen against a library of 100+ kinases to detect unintended inhibition .
- Proteome-Wide Affinity Capture: Use pull-down assays with biotinylated analogs to isolate interacting proteins .
- Transcriptomic Analysis: Compare gene expression profiles in treated vs. untreated cells to uncover downstream effects .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
